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Abstract: G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its

endogenous ligand has not yet been identified. It is distinguished by its significant constitutive

activity, primarily signaling through the Gs-alpha/cAMP pathway.[1][2][3] Predominantly

expressed in the brain, particularly in regions associated with appetite and metabolic

regulation, GPR61 has emerged as a key player in energy homeostasis.[2][4][5] Evidence from

knockout mouse models, which exhibit hyperphagia and obesity, along with human genetic

studies linking GPR61 mutations to severe obesity, underscores its physiological relevance.[6]

[7][8] This document provides a comprehensive technical overview of GPR61's constitutive

activity, its role in physiological processes, and the experimental methodologies used to study

its function, targeting researchers and professionals in drug development.

Core Concept: GPR61 Constitutive Activity and
Signaling
GPR61 is a Class A orphan GPCR that exhibits ligand-independent signaling, a phenomenon

known as constitutive activity.[2][9] This intrinsic activity results in the continuous activation of

the heterotrimeric Gs protein. The N-terminal domain of GPR61 is crucial for this activity,

functioning as a tethered intramolecular ligand.[10][11] Deletion of the first 25 amino acids of

the N-terminus has been shown to abolish this constitutive activity.[11][12]
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The canonical signaling pathway for GPR61 involves the Gs-alpha subunit, which, upon

activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).

[2][3] This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and

subsequent downstream cellular responses.
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Caption: GPR61 constitutively activates the Gs/cAMP signaling pathway.

Physiological Relevance
GPR61 is predominantly expressed in the brain, including appetite-regulating centers of the

hypothalamus and brainstem, the pituitary gland, and the retina.[2][13][14] Its physiological

importance is most prominently linked to the regulation of energy homeostasis.

Regulation of Food Intake and Body Weight
Studies using GPR61-deficient (knockout) mice have been instrumental in elucidating its

function. These mice exhibit significant metabolic phenotypes, strongly suggesting that GPR61

plays a crucial role in suppressing food intake and regulating body weight.[6][7] The

development of inverse agonists, which inhibit the receptor's basal activity, is being explored as

a potential therapeutic strategy for wasting disorders like cachexia.[8][15]

Table 1: Phenotypic Characteristics of GPR61 Knockout (KO) Mice
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Phenotype
Observation in GPR61 KO
Mice vs. Wild-Type

Reference

Food Intake
Marked hyperphagia
(increased food intake)

[6][16]

Body Weight
Heavier body weight and

obesity
[6][16][17]

Adipose Tissue
Increased visceral fat pad

weight and greater fat mass
[6][16]

Liver
Increased liver weight and

triglyceride content
[6][16]

Plasma Metabolites
Increased levels of insulin and

leptin
[6][16]

| Hypothalamic mRNA | Significantly lower levels of proopiomelanocortin (POMC) and brain-

derived neurotrophic factor (BDNF) |[6] |

Association with Human Obesity
In humans, genome-wide association studies (GWAS) have linked reduced GPR61 expression

to increased Body Mass Index (BMI) and body fat composition.[7][17] Furthermore, studies on

individuals with severe obesity have identified missense mutations in the GPR61 gene that are

more frequent than in the general population.[7][17] Several of these mutations have been

shown to be loss-of-function, reducing the receptor's constitutive activity and cell surface

expression.[7][18]

Table 2: Impact of Selected Human GPR61 Mutations on Constitutive Activity
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Mutation
Effect on Constitutive
Activity (cAMP Production)

Reference

T92P Reduced [7][17]

R236C

Significantly decreased;

compromised Gs protein

activation

[7][18]

| R262C | Reduced |[7][17] |

Experimental Protocols for Studying GPR61
Constitutive Activity
Assessing the constitutive activity of GPR61 requires sensitive and quantitative methods. Key

experimental approaches focus on measuring downstream second messengers (cAMP), direct

G protein activation, and receptor expression at the cell surface.

cAMP Accumulation Assays
These assays quantify the concentration of intracellular cAMP, the direct product of the GPR61

signaling cascade.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: This is a competitive immunoassay. cAMP produced by cells competes with a

stable cAMP analog labeled with an acceptor fluorophore (e.g., d2) for binding to an anti-

cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate). High cellular

cAMP levels lead to a low HTRF signal, and vice versa.

Protocol Outline:

1. Cell Culture: Plate HEK293 cells (or other suitable host cells) transiently or stably

expressing human GPR61.

2. Incubation: Incubate cells in the presence of a phosphodiesterase (PDE) inhibitor (e.g.,

IBMX) to prevent cAMP degradation. For measuring inverse agonism, add test
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compounds at varying concentrations.

3. Cell Lysis: Lyse the cells to release intracellular cAMP.

4. Detection: Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2)

to the cell lysate.

5. Signal Reading: After incubation, read the fluorescence at two wavelengths (e.g., 665 nm

for the acceptor and 620 nm for the donor) on a compatible plate reader.

6. Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine cAMP

concentrations based on a standard curve. For inverse agonists, calculate IC₅₀ values. A

recently discovered sulfonamide inverse agonist demonstrated an IC₅₀ of 10 nM in this

type of assay.[2][19]
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Caption: Experimental workflow for a GPR61 HTRF cAMP assay.

G Protein Activity Assays
These methods provide a more proximal readout of receptor activation by directly measuring G

protein engagement or dissociation.

Methodology: Bioluminescence Resonance Energy Transfer (BRET) for Gs Translocation

Principle: This assay measures the dissociation of the Gαs and Gβγ subunits upon receptor

activation. Gαs is fused to a BRET donor (e.g., NanoLuciferase, Nluc) and Gβ or Gγ is fused
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to a BRET acceptor (e.g., Venus or YFP). In the inactive state, the subunits are close, and

adding the Nluc substrate results in a high BRET signal. Constitutive activity of GPR61

causes subunit dissociation, leading to a decrease in the BRET signal.[7][20][21]

Protocol Outline:

1. Transfection: Co-transfect HEK293 cells with plasmids for GPR61, Gαs-Nluc, Gβ, and Gγ-

Venus.

2. Cell Plating: Plate transfected cells into a white, clear-bottom microplate.

3. Incubation: Incubate cells with vehicle or test compounds.

4. Signal Measurement: Add the Nluc substrate (e.g., furimazine). Immediately measure

luminescence at two wavelengths corresponding to the donor and acceptor (e.g., ~460 nm

for Nluc and ~535 nm for Venus).

5. Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A lower

BRET ratio indicates higher constitutive Gs activation.

Cell Surface Expression Assays
Quantifying the amount of receptor at the plasma membrane is critical, as mutations can impair

trafficking, leading to an apparent loss of activity.[7][17]

Methodology: NanoBiT/HiBiT Assay for Surface Expression

Principle: GPR61 is N-terminally tagged with the small HiBiT peptide. The larger,

complementary LgBiT protein is added to the extracellular medium. LgBiT is cell-

impermeable and will only bind to HiBiT-GPR61 at the cell surface, reconstituting a functional

NanoLuciferase enzyme. The resulting luminescence is directly proportional to the amount of

surface-expressed receptor.[7][17]

Protocol Outline:

1. Transfection: Transfect cells with the N-terminally HiBiT-tagged GPR61 construct.

2. Incubation: Plate cells and allow for expression.
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3. Detection: Add the LgBiT protein and the furimazine substrate to the live cells.

4. Signal Reading: Measure the luminescence on a plate reader.

5. Data Analysis: Compare luminescence signals from cells expressing wild-type vs. mutant

GPR61 to determine relative surface expression levels.

Conclusion and Future Directions
GPR61's constitutive activity is a fundamental aspect of its biology, with profound implications

for metabolic regulation. The strong link between the loss of GPR61 function and an obesity

phenotype in both animal models and humans establishes it as a compelling therapeutic target.

[6][7][12] Future research will likely focus on the discovery of additional potent and selective

inverse agonists or antagonists for treating metabolic disorders. Furthermore, elucidating the

complete structural basis for its constitutive activation could pave the way for novel allosteric

modulators.[2][22] The continued application of advanced biochemical and biophysical assays

will be essential in deepening our understanding of this important orphan receptor.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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